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Compound of Interest

3-Chloro-5-hydroxy-2-
Compound Name:
methoxypyridine

Cat. No.: B1490635

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold
remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to
engage in hydrogen bonding make it a privileged structure in countless biologically active
agents.[2][3] 3-Chloro-5-hydroxy-2-methoxypyridine is a specifically functionalized
derivative, presenting researchers with a unique combination of reactive sites. The strategic
placement of a chloro group, a hydroxyl (or pyridinol) moiety, and a methoxy group offers a
versatile platform for diversification. The chloro atom serves as a handle for cross-coupling
reactions, the hydroxyl group can be derivatized or act as a key pharmacophoric feature, and
the methoxy group modulates the electronic character and steric profile of the ring.[3][4]

This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxy-2-
methoxypyridine, intended for researchers and professionals in drug development. We will
delve into its physicochemical properties, propose a logical synthetic pathway grounded in
established pyridine chemistry, explore its potential applications as a pivotal intermediate, and
detail the critical safety and handling protocols required for its use in a laboratory setting.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in synthesis
and screening. Below is a summary of the known and predicted properties for 3-Chloro-5-
hydroxy-2-methoxypyridine.
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Core Chemical Identity

3-Chloro-5-hydroxy-2-methoxypyridine

Click to download full resolution via product page

Caption: Chemical Structure of 3-Chloro-5-hydroxy-2-methoxypyridine.

Data Summary Table

Property Value Source(s)

CAS Number 1196157-30-8 [5][6][7]

Molecular Formula CeHeCINO2 [71[8]

Molecular Weight 159.57 g/mol [7]

Physical Form Solid (Predicted)

Purity >98% (Typical for commercial ]
samples)

SMILES COclc(Clce(O)enl N/A

InChl Key (Predicted) N/A

Predicted Spectroscopic Characteristics

While specific experimental spectra for this compound are not widely published, its features
can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]
This predictive analysis is crucial for reaction monitoring and quality control during synthesis.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic
protons on the pyridine ring, a singlet for the methoxy group protons (-OCHs), and a broad
singlet for the hydroxyl proton (-OH). The aromatic protons will appear as doublets due to
coupling with each other.
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e 13C NMR: The carbon NMR spectrum should exhibit six unique signals, corresponding to the
five carbons of the pyridine ring and the single carbon of the methoxy group. The chemical
shifts will be influenced by the attached functional groups; for instance, the carbon attached
to the oxygen of the methoxy group will be significantly downfield.[8]

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight. A characteristic isotopic pattern for one chlorine atom
(M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

« Infrared (IR) Spectroscopy: The IR spectrum would be expected to display a broad
absorption band in the 3200-3600 cm~1 region, characteristic of the O-H stretching of the
hydroxyl group. C-O stretching from the methoxy and hydroxyl groups, C=N and C=C
stretching from the pyridine ring, and a C-ClI stretching vibration would also be present.

Synthesis and Mechanistic Rationale

The de novo synthesis of highly substituted pyridines is a well-explored area of organic
chemistry.[2][11][12] A plausible and efficient synthetic route to 3-Chloro-5-hydroxy-2-
methoxypyridine can be designed starting from commercially available materials. The
following proposed protocol is based on established transformations in pyridine chemistry.[13]
[14][15]

The causality behind this multi-step approach lies in the controlled, sequential introduction of
the required functional groups onto the pyridine core, managing regioselectivity at each stage.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Chloro-5-hydroxy-2-methoxypyridine.

Detailed Step-by-Step Experimental Protocol

Trustworthiness through Self-Validation: Each step includes criteria for validating the outcome
before proceeding, ensuring the integrity of the synthetic chain.
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Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

« Rationale: Diazotization of the amino group followed by hydrolysis is a classic and reliable
method to introduce a hydroxyl group onto a pyridine ring.[14]

e Procedure:

o Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool the solution to 0-5 °C
in an ice bath.

o Slowly add a solution of sodium nitrite (NaNO:z) in water, maintaining the temperature
below 10 °C.

o After the addition is complete, stir the reaction mixture at low temperature for 30 minutes,
then allow it to warm to room temperature.

o Gently heat the mixture (e.g., 50-60 °C) until nitrogen evolution ceases.[14]
o Cool the solution and neutralize to precipitate the product.
o Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-chloropyridine.

» Validation: Confirm product formation via melting point analysis and TLC comparison with a
standard if available.

Step 2: Nitration to 2-Hydroxy-3-nitro-5-chloropyridine

o Rationale: The hydroxyl group is an activating group, directing electrophilic aromatic
substitution (nitration) to the ortho and para positions. The 3-position is electronically favored
for nitration.[14]

e Procedure:

o Add 2-hydroxy-5-chloropyridine portion-wise to a pre-cooled mixture of concentrated
sulfuric acid and nitric acid at 0-5 °C.

o Maintain careful temperature control throughout the addition.
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o After addition, allow the mixture to stir at a controlled temperature (e.g., 50-60 °C) for 1-2
hours.[14]

o Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

o Filter, wash thoroughly with water to remove residual acid, and dry.

 Validation: The crude product should show a single major spot on TLC, with a different Rf
value than the starting material.

Step 3: Reduction to 3-Amino-5-chloro-2-hydroxypyridine

o Rationale: The nitro group is readily reduced to an amine using standard reduction methods,
such as catalytic hydrogenation or metal/acid combinations.[14]

e Procedure:

o Suspend the 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic
acid.

o Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

o Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed.

o Cool the reaction, filter off the iron salts, and concentrate the filtrate.
o Neutralize the residue to precipitate the amino product.

» Validation: The appearance of a new spot on TLC and the disappearance of the starting nitro
compound signal completion. The product will have a significantly different polarity.

Step 4: Conversion to 5-Chloro-2,3-dihydroxypyridine

o Rationale: Similar to Step 1, the newly formed amino group can be converted to a second
hydroxyl group via a diazotization-hydrolysis sequence.[14]

e Procedure:
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o Follow the diazotization procedure as described in Step 1, using 3-amino-5-chloro-2-
hydroxypyridine as the starting material.

» Validation: The resulting dihydroxy-pyridine will have distinct solubility and TLC
characteristics compared to the amino-precursor.

Step 5: Selective Methylation to 3-Chloro-5-hydroxy-2-methoxypyridine

o Rationale: The final step is a selective O-methylation. The hydroxyl group at the 2-position is
generally more acidic and nucleophilic than the one at the 3-position, allowing for
regioselective methylation under controlled conditions.

e Procedure:
o Dissolve 5-chloro-2,3-dihydroxypyridine in a polar aprotic solvent like acetone or DMF.

o Add a mild base, such as potassium carbonate (K2COs), to deprotonate the more acidic
hydroxyl group.

o Add one equivalent of a methylating agent, such as methyl iodide (CHsl), and stir the
reaction at room temperature.

o Monitor the reaction by TLC. Upon completion, filter out the base and evaporate the
solvent.

o Purify the crude product using column chromatography to isolate the target molecule.

 Validation: Final product identity and purity should be confirmed by NMR and MS analysis,
as described in the spectroscopic profile section.

Applications in Research and Drug Discovery

While 3-Chloro-5-hydroxy-2-methoxypyridine is not an end-product therapeutic itself, its
value lies in its role as a sophisticated chemical intermediate. Substituted pyridines are integral
to a vast range of pharmaceuticals and agrochemicals.[2][16][17]

o Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries
of novel molecules for high-throughput screening. The chloro group can be substituted via
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nucleophilic aromatic substitution or engaged in various metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

o Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve
as a fragment for screening against biological targets. Hits can then be elaborated from its
reactive handles.

e Precursor to Bioactive Molecules: The structural motif of a substituted chloropyridine is found
in numerous bioactive compounds. This intermediate provides a direct route to analogues of
existing drugs or novel chemical entities targeting a wide array of diseases, from
neurological disorders to infectious agents.[3][4] The combination of the methoxy and
hydroxyl groups can also influence metabolic stability and receptor binding interactions.[3]

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from safety data sheets
(SDS) of structurally similar and functionally related chloropyridine compounds.[18][19] Due to
the potential for high toxicity, this compound must be handled with extreme caution by trained
personnel only.

Handling & Storage
Personal Protective Equipment (PPE) Engineering Controls Emergency Procedures
( Primary Controls )
Work exclusively in a certified chemical fume hood
Ensure proper ventilation
Keep sash at t pré

Click to download full resolution via product page

Caption: Logical workflow for safety, handling, and emergency response.

Hazard Identification and Precautionary Measures

e Acute Toxicity: Halogenated pyridines can be toxic if swallowed, in contact with skin, or if
inhaled. Assume this compound is toxic and handle with appropriate containment.
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e [rritation: Causes skin irritation and serious eye irritation.[20] Avoid all direct contact.
o Respiratory Irritation: May cause respiratory irritation if dust is inhaled.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles with side shields, and a properly fitted lab coat.[18]

e Engineering Controls: All manipulations of the solid or its solutions must be performed inside
a certified chemical fume hood to prevent inhalation.

» Spills and Disposal: In case of a spill, evacuate the area. Avoid generating dust. Collect the
material using spark-proof tools into a suitable, closed container for disposal.[18] Dispose of
waste in accordance with local, state, and federal regulations. Do not let the product enter
drains.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[21] Keep the container locked up or
in an area accessible only to authorized personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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